N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a synthetic pyrazolo-pyrimidine derivative characterized by a complex heterocyclic scaffold. Its structure includes:
- A pyrazolo[4,3-d]pyrimidin-7-one core with substituents at positions 1 (ethyl), 3 (methyl), and 6 (4-methoxybenzyl).
- A sulfanylacetamide side chain at position 5, linked to a 3-chlorophenyl group. This compound’s molecular formula is C₂₆H₂₆ClN₅O₃S, with a molecular weight of 532.04 g/mol.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-7-5-6-17(25)12-18)29(23(22)32)13-16-8-10-19(33-3)11-9-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBYEWBWZEAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions
Preparation of Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced via a thioether formation reaction, typically using thiol reagents under mild conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrazolo-Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Aromatic Substituents : The 3-chlorophenyl group in the target compound vs. 2-furylmethyl in alters steric and electronic profiles, impacting target selectivity.
Bioactivity and Pharmacokinetic Profiling
Table 2: Predicted Bioactivity and Physicochemical Properties
Analysis :
- Lipophilicity : The target compound’s LogP (3.8) suggests moderate membrane permeability, intermediate between the more polar and hydrophobic analogs.
- Bioactivity Clustering : Structural similarities (e.g., shared pyrazolo-pyrimidine core) correlate with kinase inhibition or anti-inflammatory activity, as seen in related compounds .
Spectroscopic and Computational Comparisons
NMR and MS/MS Fragmentation Patterns
- NMR Shifts : The target compound’s ¹H-NMR spectrum would show distinct shifts for the 4-methoxybenzyl protons (~δ 6.8–7.3 ppm) compared to the 3-methoxy analog in (δ 6.6–7.1 ppm), reflecting electronic differences in substituent positioning .
- MS/MS Fragmentation : Molecular networking based on cosine scores (>0.8) would cluster the target compound with and due to shared fragmentation pathways (e.g., loss of acetamide side chain) .
Computational Similarity Metrics
Biological Activity
N-(3-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its antibacterial properties, enzyme inhibition, and interaction with biological targets.
Chemical Structure
The compound consists of a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a methoxyphenyl substituent enhances its pharmacological potential. The sulfanyl acetamide moiety is also significant in determining the compound's biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown effectiveness against Salmonella typhi and Bacillus subtilis, indicating that N-(3-chlorophenyl)-2-{...} may possess similar properties .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays. It has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Assays
Molecular Docking Studies
Molecular docking studies have elucidated the interaction mechanisms between this compound and various biological targets. These studies indicate that the compound binds effectively to specific amino acid residues in target proteins, which is essential for its pharmacological action .
Case Studies
A recent case study highlighted the synthesis and biological evaluation of several derivatives of pyrazolo[4,3-d]pyrimidine. The study confirmed that modifications to the core structure can significantly enhance antibacterial and enzyme inhibitory activities. For example, compounds with additional functional groups showed increased potency against bacterial strains and improved inhibition of AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
